Tap-2 protein - 145892-13-3

Tap-2 protein

Catalog Number: EVT-1519574
CAS Number: 145892-13-3
Molecular Formula: C11H14N2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tap-2 protein is sourced from the TAP2 gene, which belongs to the ATP-binding cassette (ABC) transporter superfamily. This family is known for its diverse functions in cellular transport mechanisms. Tap-2 operates alongside its counterpart, Tap-1, forming a heterodimer that is integral to the peptide transport mechanism within the endoplasmic reticulum. The classification of Tap-2 falls under the category of membrane-associated proteins that utilize ATP hydrolysis to drive the translocation of peptides.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tap-2 protein involves transcription of the TAP2 gene followed by translation into protein within ribosomes. The process can be outlined as follows:

  1. Transcription: The TAP2 gene is transcribed into messenger RNA in the nucleus.
  2. Translation: The messenger RNA is then translated into a polypeptide chain at ribosomes in the cytoplasm.
  3. Post-Translational Modifications: Following translation, Tap-2 undergoes several modifications, including phosphorylation, which are critical for its function and stability.

Experimental methods such as polymerase chain reaction (PCR) and cloning techniques have been utilized to analyze and manipulate the TAP2 gene for functional studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of Tap-2 consists of multiple transmembrane domains that span the endoplasmic reticulum membrane. Specifically, Tap-2 contains seven transmembrane helices connected by cytosolic loops. Key structural features include:

  • Transmembrane Domains: These domains facilitate peptide binding and transport across the membrane.
  • Nucleotide Binding Domains: Located on the cytosolic side, these domains bind ATP, which provides energy for peptide transport.

Recent studies have employed techniques such as cryo-electron microscopy to elucidate the detailed structure of Tap-2, revealing insights into its function and interaction with peptides.

Chemical Reactions Analysis

Reactions and Technical Details

Tap-2 protein participates in several critical biochemical reactions:

  1. Peptide Transport Reaction: The primary function of Tap-2 is to transport peptides from the cytosol into the endoplasmic reticulum lumen.
    • This reaction requires ATP hydrolysis, where ATP binds to nucleotide binding sites on Tap-2, leading to conformational changes that allow peptide translocation.
  2. Peptide Loading onto Major Histocompatibility Complex Class I Molecules: Once inside the endoplasmic reticulum, peptides are loaded onto major histocompatibility complex class I molecules for presentation on the cell surface.

These reactions are tightly regulated and involve various co-factors and chaperones that assist in stabilizing peptide-MHC complexes.

Mechanism of Action

Process and Data

The mechanism of action for Tap-2 involves several steps:

  1. Peptide Generation: Intracellular proteins are degraded by proteasomes into peptides.
  2. Transport Activation: Peptides are recognized by Tap-2 through specific binding sites located between transmembrane domains.
  3. ATP Hydrolysis: Binding of ATP induces a conformational change in Tap-2 that opens a channel for peptide entry.
  4. Peptide Release: Once inside the endoplasmic reticulum, peptides are released into the lumen where they associate with major histocompatibility complex class I molecules.

This mechanism is crucial for effective immune surveillance and response.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tap-2 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 75 kDa.
  • Isoelectric Point: The pH at which Tap-2 has no net charge varies depending on post-translational modifications but typically falls around pH 6.
  • Solubility: As a membrane protein, it exhibits limited solubility in aqueous solutions but can be solubilized using detergents.

Analytical techniques such as mass spectrometry and circular dichroism spectroscopy have been employed to study these properties further.

Applications

Scientific Uses

Tap-2 protein has significant applications in various scientific fields:

  1. Immunology Research: Understanding its role in antigen presentation aids in developing vaccines and immunotherapies.
  2. Cancer Research: Investigating how tumor cells manipulate TAP function can provide insights into immune evasion strategies.
  3. Genetic Studies: Variants of TAP genes can be associated with different immune responses among individuals, making them subjects of genetic epidemiology studies.

Research continues to explore innovative therapeutic approaches targeting TAP proteins to enhance immune responses against diseases like cancer and viral infections.

Molecular Characterization of Tap-2 Protein

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and MHC Class II Gene Cluster Linkage

The TAP2 gene (officially named ABCB3) is located on chromosome 6p21.32 within the major histocompatibility complex (MHC) class II region [1] [6]. It lies approximately 7 kb telomeric to its heterodimeric partner TAP1 (ABCB2). This strategic positioning within the MHC cluster ensures coordinated expression with other antigen-presenting genes, including HLA-DP, -DQ, and -DR [3] [7]. The gene spans ~16.9 kb and consists of 13 exons encoding a protein of 653-703 amino acids, depending on splice variants [1] [6]. Genetic recombination hotspots identified in the second intron of TAP2 contribute to its polymorphic diversity [6].

Comparative Phylogenetic Analysis Across Vertebrates

TAP2 exhibits remarkable evolutionary conservation across vertebrates, indicative of its essential role in adaptive immunity. In teleost fish (e.g., sea bass, Dicentrarchus labrax), TAP2 shares 45-50% amino acid identity with human TAP2 and retains the characteristic domain architecture: an N-terminal accessory domain, a core transmembrane domain (TMD), and a nucleotide-binding domain (NBD) [5] [7]. Phylogenetic analysis places TAP2 within the ABCB subfamily, showing closer homology to bacterial ABC transporters (e.g., HlyB and MsbA from purple bacteria) than to mammalian P-glycoproteins or CFTR [7] [10]. This suggests an evolutionary origin via mitochondrial gene transfer to the nucleus. Key residues governing peptide selectivity (e.g., A374 in humans) vary across species (e.g., S374 in rats, E374 in mice), influencing species-specific peptide transport preferences [5] [7].

  • Table 1: Evolutionary Conservation of TAP2 Domains
    DomainHuman TAP2Sea Bass TAP2Functional Role
    N-terminal180-250 aa150-220 aaTapasin binding, PLC assembly
    Core TMDTM 4-9TM 4-9Peptide translocation pore formation
    NBDABC signatureABC signatureATP hydrolysis, peptide transport
    Peptide SelectivityA374S301/E325Determines binding affinity for C-terminal residues

Structural Architecture of Tap-2

Transmembrane Domains and ATP-Binding Cassette (ABC) Motifs

TAP2 contains a core translocation pore formed by transmembrane helices (TM) 4–9, which create a peptide-binding site at the cytosolic interface of TM4–6 loops [7] [9]. This core TMD is sufficient for ER targeting, peptide binding, and transport [9]. The cytosolic NBD harbors canonical ABC motifs: Walker A (GXXGXGKS/T), Walker B (ΦΦΦΦD, where Φ is hydrophobic), and the ABC signature motif (LSGGQ) [3] [7]. ATP hydrolysis induces NBD dimerization, driving conformational changes that translocate peptides (typically 8–16 residues) into the ER lumen [7]. Peptide selectivity is governed by polymorphic residues in the binding pocket, with preferences for hydrophobic or basic C-terminal anchors [5] [9].

Heterodimer Formation with Tap-1: Assembly of the TAP Complex

Functional TAP requires heterodimerization of TAP2 with TAP1. Biogenesis studies reveal that newly synthesized TAP2 is unstable alone but stabilizes upon binding to pre-existing TAP1 in the ER membrane [4] [9]. The core TMDs of both subunits (TAP1 TM5–10 and TAP2 TM4–9) form the minimal unit for peptide translocation [9]. Assembly is hierarchical: TAP2’s core TMD binds TAP1, while its N-terminal domain (TMD0) recruits tapasin to form the peptide-loading complex (PLC) [9]. This assembly mechanism prevents degradation of nascent TAP2 and regulates transporter activity.

Post-Translational Modifications: Phosphorylation and Glycosylation

TAP2 undergoes phosphorylation at serine/threonine residues within its NBD, modulating ATPase activity and peptide transport efficiency [5] [8]. In hematological malignancies, aberrant phosphorylation of TAP2-565 (influenced by the rs241447 polymorphism) correlates with reduced antigen presentation [8]. Unlike TAP1, TAP2 lacks N-linked glycosylation sites, consistent with its minimal exposure to the ER lumen [5]. Ubiquitination has not been reported, highlighting the specificity of its regulatory modifications.

Properties

CAS Number

145892-13-3

Product Name

Tap-2 protein

Molecular Formula

C11H14N2S

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